5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one
Overview
Description
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one is a heterocyclic compound that belongs to the oxathiazolone family. These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms. The specific structure of this compound includes a dichlorophenyl group attached to the oxathiazolone ring, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional synthesis of 1,3,4-oxathiazol-2-one derivatives, including 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one, typically involves a 1,3-dipolar cycloaddition reaction. This process includes heating chlorocarbonylsulfenyl chloride with an appropriate amide in a solvent such as toluene or chloroform . The reaction conditions may vary based on the specific substituents on the amide, and the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one can undergo various chemical reactions, including:
Decarboxylation: This reaction leads to the formation of isothiazole derivatives.
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Decarboxylation: Typically involves heating the compound to induce the loss of carbon dioxide and formation of the desired product.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Isothiazole Derivatives: Formed through decarboxylation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit proteasomes in Mycobacterium tuberculosis and humans, which is crucial for its antibacterial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar five-membered ring structure but with different heteroatoms (nitrogen instead of sulfur) and have been studied for their broad range of biological activities.
Isothiazole Derivatives: Formed from the decarboxylation of oxathiazolones, these compounds have unique chemical properties and applications.
Uniqueness
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one is unique due to the presence of both chlorine atoms on the phenyl ring and the oxathiazolone ring structure. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3,4-oxathiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-4-1-2-5(6(10)3-4)7-11-14-8(12)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAYLRXCIZAIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NSC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526659 | |
Record name | 5-(2,4-Dichlorophenyl)-2H-1,3,4-oxathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23589-75-5 | |
Record name | 5-(2,4-Dichlorophenyl)-2H-1,3,4-oxathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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